molecular formula C25H31NO5 B2423956 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902913-47-6

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B2423956
CAS No.: 1902913-47-6
M. Wt: 425.525
InChI Key: WMFWCRYMTAXSPV-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing organic compound known for its diverse structural features and complex synthesis. This compound incorporates both aromatic and aliphatic elements, presenting a distinctive profile that lends itself to various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves multiple steps:

  • Formation of the Benzyloxy Intermediate: : Begin with the benzylation of 4-methoxyphenol to yield 3-(benzyloxy)-4-methoxyphenol.

  • Amide Formation: : React 3-(benzyloxy)-4-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base, forming an ester intermediate.

  • Cyclization: : Introduce octahydrobenzo[b][1,4]dioxin-6-amine to the ester intermediate under specific conditions, allowing the formation of the desired amide bond.

Industrial Production Methods

Industrial synthesis follows similar steps but on a larger scale. Factors such as optimized temperature, pressure, and use of catalysts ensure efficient production. Solvent choice and purification techniques are pivotal in industrial settings to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide undergoes various reactions:

  • Oxidation: : Can be oxidized using strong oxidizing agents.

  • Reduction: : Reduction is possible under hydrogenation conditions.

  • Substitution: : Undergoes nucleophilic and electrophilic substitutions, especially on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Hydrogen gas (H₂) over palladium-carbon (Pd/C) catalyst.

  • Substitution: : Halogens (e.g., Br₂) for electrophilic aromatic substitution.

Major Products

Depending on the reaction, products vary:

  • Oxidation: : Forms carboxylic acids or ketones.

  • Reduction: : Yields the fully saturated amine derivative.

  • Substitution: : Substituted aromatic derivatives.

Scientific Research Applications

3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide serves in multiple research fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its potential biochemical interactions and effects on cellular pathways.

  • Medicine: : Investigated for its pharmacological properties, possibly as a novel therapeutic agent.

  • Industry: : Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves:

  • Interaction with cellular receptors or enzymes due to its unique structural motifs.

  • Potential modulation of biochemical pathways, such as signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxy-4-benzyloxyphenyl)-N-phenylpropanamide: : Shares the core structure but differs in the aliphatic chain and substituent positions.

  • 3-(4-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: : Lacks the benzyloxy group, impacting its chemical reactivity.

Uniqueness

3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its:

  • Dual aromatic and aliphatic components, which confer a wide range of reactivity.

  • Potential pharmacological applications that make it a candidate for drug development.

And there you have it! A detailed dive into the world of this compound. Fascinating stuff, right?

Biological Activity

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide, often referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This compound is notable for its structural complexity, which includes a benzyloxy group and a methoxyphenyl moiety linked to an octahydrobenzo[b][1,4]dioxin core. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

  • Molecular Formula : C25H31NO5
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 1902913-47-6

Biological Activity Overview

Research into the biological activity of compound 1 has indicated several promising pharmacological properties. The following sections summarize key findings regarding its effects on various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compound 1 in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds with benzyloxy and methoxy groups significantly inhibited cell proliferation in hepatocellular carcinoma (HCC) cell lines.

Cell Line IC50 (μM) Mechanism of Action
Huh7 (HCC)38.15 (48h)Induction of apoptosis and inhibition of migration
PLC/PRF/5 (HCC)Not specifiedDownregulation of integrin α7 and suppression of EMT

The anti-metastatic effects were attributed to the downregulation of epithelial–mesenchymal transition (EMT) markers such as vimentin and MMP-9, which are critical in cancer metastasis .

Mechanistic Studies

Mechanistic studies revealed that compound 1 may exert its anticancer effects through multiple pathways:

  • Inhibition of Integrin α7 : This integrin is overexpressed in metastatic HCC cells. Compound 1 reduced its expression, leading to decreased activation of downstream signaling pathways such as FAK/AKT .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through modulation of p53 expression levels .

Anti-inflammatory Activity

In addition to its anticancer properties, compound 1 has shown potential anti-inflammatory effects. Research indicates that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. These effects are crucial for developing therapies for chronic inflammatory diseases.

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Study on Huh7 Cells : A study assessed the cytotoxicity of related benzofuran derivatives on Huh7 cells, showing significant suppression of cell viability at concentrations above 5 μM .
  • Integrin α7 Expression Analysis : Another study focused on the modulation of integrin α7 in HCC cells treated with benzofuran derivatives, demonstrating that downregulation correlated with reduced cell invasion and migration .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-28-21-10-7-18(15-23(21)31-17-19-5-3-2-4-6-19)8-12-25(27)26-20-9-11-22-24(16-20)30-14-13-29-22/h2-7,10,15,20,22,24H,8-9,11-14,16-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFWCRYMTAXSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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